molecular formula C9H8BrCl B2373709 5-bromo-6-chloro-2,3-dihydro-1H-indene CAS No. 1781866-76-9

5-bromo-6-chloro-2,3-dihydro-1H-indene

Cat. No.: B2373709
CAS No.: 1781866-76-9
M. Wt: 231.52
InChI Key: WQPSLWFDAVISIK-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2,3-dihydro-1H-indene is a chemical compound that belongs to the family of indene derivatives. It is a colorless to light yellow liquid that has various applications in scientific research.

Scientific Research Applications

Synthesis of Pesticides

5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide Indoxacarb synthesis, has been improved by using 3,4'-dichloropropiophenone. This process involves a series of reactions starting from 3-chloropropionyl chloride and chlorobenzene, leading to the final product, which is pivotal in the industrial production of pesticides (Li-Xia Jing, 2012).

Synthesis of Alkylated and Cycloadduct Compounds

The chemical compound 5-bromo-1,3-pentadiene, closely related to 5-bromo-6-chloro-2,3-dihydro-1H-indene, is utilized in γ-pentadienylation of carbonyl compounds. This process generates 1,4-diene and, upon elimination of the resulting alcohol, forms cross-conjugated triene systems. These systems react with dienophiles to yield tandem intermolecular Diels−Alder adducts, showcasing the compound's utility in creating complex organic structures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).

Synthesis of Derivatives for Pharmaceutical Research

Although not directly related to this compound, the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives from indanone is notable. This synthesis route, involving a gem-difluorination step, is significant in pharmaceutical research for developing new compounds with potential therapeutic properties (Dongfeng Zhang, Peng Li, Zi-yun Lin, Haihong Huang, 2014).

Catalytic Reactions and Molecular Structure Analysis

The molecular structure and vibrational study of 2,3-dihydro-1H-indene, a compound similar to this compound, has been investigated using density functional theory calculations. This research is crucial in understanding the reactivity and stability of such compounds, which aids in the development of more efficient catalytic reactions (O. Prasad, L. Sinha, N. Misra, V. Narayan, Naveen Kumar, Jitendra Pathak, 2010).

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPSLWFDAVISIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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